Methyl 9-decenoate
CAS No.: 25601-41-6
Cat. No.: VC3719680
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25601-41-6 |
---|---|
Molecular Formula | C11H20O2 |
Molecular Weight | 184.27 g/mol |
IUPAC Name | methyl dec-9-enoate |
Standard InChI | InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3 |
Standard InChI Key | SBIGSHCJXYGFMX-UHFFFAOYSA-N |
SMILES | COC(=O)CCCCCCCC=C |
Canonical SMILES | COC(=O)CCCCCCCC=C |
Introduction
Chemical Identity and Properties
Basic Identification
Methyl 9-decenoate, also known as 9-decenoic acid methyl ester or methyl dec-9-enoate, is an organic compound with the molecular formula C11H20O2 . It belongs to the family of unsaturated fatty acid methyl esters, characterized by a carbon chain with a terminal double bond and a methyl ester functional group.
Chemical and Physical Properties
The compound possesses several distinctive physical and chemical properties that contribute to its applications and reactivity. Table 1 summarizes these fundamental properties:
Property | Value |
---|---|
Molecular Formula | C11H20O2 |
Average Mass | 184.279 g/mol |
Monoisotopic Mass | 184.146330 g/mol |
CAS Registry Number | 25601-41-6 |
Chemical Structure | C=CCCCCCCCC(=O)OC |
Physical State | Liquid at room temperature |
Flammability | Flammable |
Table 1. Physical and chemical properties of methyl 9-decenoate .
The presence of the double bond at the ninth position makes this compound reactive toward oxidation, reduction, and addition reactions, contributing to its versatility in chemical synthesis applications.
Synthesis Methods
Traditional Esterification
The synthesis of methyl 9-decenoate typically involves an esterification process where 9-decenoic acid (C10H18O2) reacts with methanol (CH3OH) in the presence of an acidic catalyst. This reaction proceeds under controlled temperature and reaction conditions to yield methyl 9-decenoate . The reaction can be represented as:
C10H18O2 + CH3OH → C11H20O2 + H2O
This method is efficient and can be scaled up for industrial production, making it a cost-effective approach for obtaining this valuable compound .
Catalytic Metathesis
Research published in ACS Omega has demonstrated an efficient method for producing methyl 9-decenoate through olefin metathesis reactions. At specific conditions (25°C, 60 psig of ethylene), catalysis by ruthenium-carbene catalysts results in the highly selective formation of 1-decene and methyl 9-decenoate from renewable unsaturated fatty acid methyl esters .
Table 2 illustrates the effect of catalyst loading on the conversion of methyl oleate to methyl 9-decenoate:
Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) | Yield (%) |
---|---|---|---|
0.1 | Moderate | High | Variable |
0.5 | High | Very high | Improved |
1.0 | Very high | Excellent | Optimal |
Table 2. Effect of catalyst loading on methyl 9-decenoate production through metathesis (adapted from research findings) .
Industrial Scale Production
For industrial applications, the synthesis process is optimized to ensure efficient, large-scale production. Modern facilities employ advanced reaction technologies and purification methods to produce high-quality methyl 9-decenoate. This industrial approach typically utilizes renewable feedstocks like vegetable oils, aligning with current sustainability initiatives .
Applications in Chemical Industry
Role in Biodiesel Production
Methyl 9-decenoate has emerged as an important component in biodiesel formulations. Its distinctive chemical structure contributes to improved fuel characteristics, including:
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Enhanced cold flow properties
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Reduced cloud point temperature
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Improved oxidative stability
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Favorable combustion characteristics
These properties make methyl 9-decenoate a valuable component in next-generation biodiesel fuels, particularly in applications requiring superior performance under varying temperature conditions .
Chemical Intermediate Functions
As a chemical intermediate, methyl 9-decenoate serves as a building block for numerous synthetic processes. The reactive double bond allows for various transformations:
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Epoxidation to form epoxy derivatives
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Hydrogenation to produce saturated esters
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Addition reactions to introduce functional groups
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Polymerization to create specialty polymers
These transformations yield valuable products for the pharmaceutical, cosmetic, and specialty chemical industries .
Analytical Reference Standard
Due to its well-defined structure, methyl 9-decenoate functions as a reference standard in analytical techniques like Gas Chromatography. This application is crucial for:
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Identifying unknown compounds with similar properties
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Quantitative analysis of complex mixtures
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Quality control in industrial processes
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Research applications requiring precise chemical identification
Biological Activities
Agricultural Applications
Preliminary studies suggest that methyl 9-decenoate and its derivatives may show promise in agricultural applications:
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As biopesticides targeting specific insect pests
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As growth enhancers due to interaction with plant metabolic pathways
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As components in sustainable agricultural formulations
In particular, research has investigated its insecticidal properties against pests such as the red flour beetle (Tribolium castaneum), though comprehensive field studies are still emerging .
Current Research Trends
Catalytic Process Development
Recent research has focused on developing more efficient catalytic processes for methyl 9-decenoate synthesis. The ACS Omega publication demonstrates significant progress in this area, highlighting:
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Novel ruthenium-carbene catalysts with enhanced selectivity
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Optimized reaction conditions for improved yields
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Reduced energy requirements for sustainable production
Structure-Activity Relationship Studies
Ongoing research explores the structure-activity relationships of methyl 9-decenoate and related compounds, investigating:
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The impact of double bond position on biological activity
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Effects of chain length on physical properties
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Influence of functional group modifications on reactivity
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Correlation between chemical structure and performance in applications
These studies provide valuable insights for the development of methyl 9-decenoate derivatives with enhanced properties for specific applications.
Future Perspectives
Renewable Chemistry Applications
As the chemical industry increasingly focuses on sustainability, methyl 9-decenoate derived from renewable feedstocks represents an important avenue for future development. Potential areas for growth include:
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Integration into bio-based polymer production
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Development of green solvents and processing aids
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Expansion of its role in sustainable energy solutions
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Utilization in carbon-neutral chemical processes
Emerging Research Directions
Several promising research directions are emerging for methyl 9-decenoate:
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Advanced catalytic systems for more efficient synthesis
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Novel derivatives with enhanced functional properties
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Expanded applications in pharmaceutical and agricultural sectors
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Computational studies to predict behavior in complex systems
These research areas will likely enhance our understanding of this compound's potential and expand its applications across multiple industries.
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